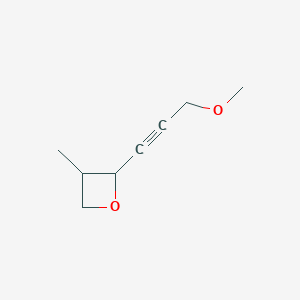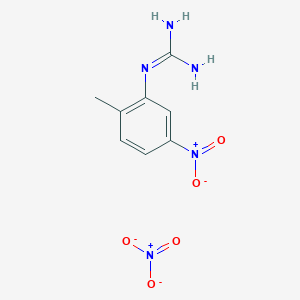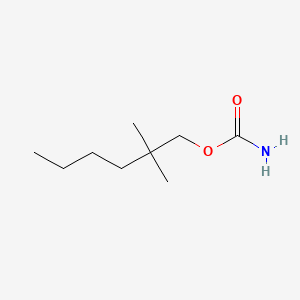
1-Hexanol, 2,2-dimethyl-, carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexanol, 2,2-dimethyl-, carbamate is an organic compound with the molecular formula C_9H_19NO_2 It is a derivative of 1-hexanol, where the hydroxyl group is substituted with a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanol, 2,2-dimethyl-, carbamate can be achieved through various methods. One common approach involves the reaction of 1-hexanol, 2,2-dimethyl- with a carbamoyl chloride in the presence of a base. This reaction typically occurs under mild conditions and yields the desired carbamate product .
Another method involves the use of dimethyl carbonate as a carbamoyl donor. This reaction can be catalyzed by various metal catalysts, such as tin or indium triflate, and proceeds smoothly under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow systems. These systems allow for the efficient and scalable synthesis of carbamates by reacting alcohols with carbamoyl chlorides or dimethyl carbonate in the presence of suitable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
1-Hexanol, 2,2-dimethyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-Hexanol, 2,2-dimethyl-, carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbamates.
Medicine: Investigated for its potential use in drug design and medicinal chemistry due to its ability to interact with biological targets.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-Hexanol, 2,2-dimethyl-, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1-hexanol: A similar alcohol with a hydroxyl group instead of a carbamate group.
tert-Octyl alcohol: Another alcohol with a tertiary carbon atom.
tert-Butyl carbamate: A carbamate with a similar structure but different alkyl group .
Uniqueness
1-Hexanol, 2,2-dimethyl-, carbamate is unique due to its specific structure, which combines the properties of both an alcohol and a carbamate. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
3124-40-1 |
|---|---|
Molekularformel |
C9H19NO2 |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
2,2-dimethylhexyl carbamate |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-9(2,3)7-12-8(10)11/h4-7H2,1-3H3,(H2,10,11) |
InChI-Schlüssel |
SQJXXQLYUABPRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)COC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
![2-[2-(Diaminomethylideneamino)ethyl]guanidine;dihydrochloride](/img/structure/B13816265.png)
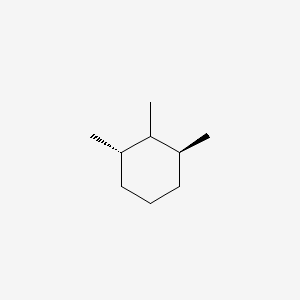
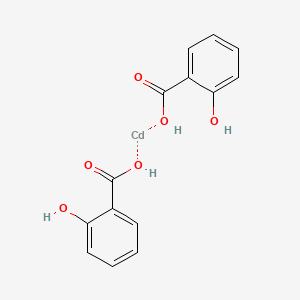
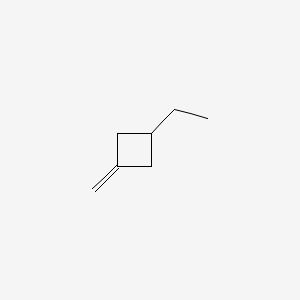
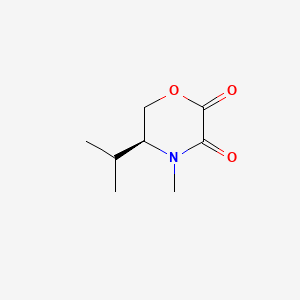
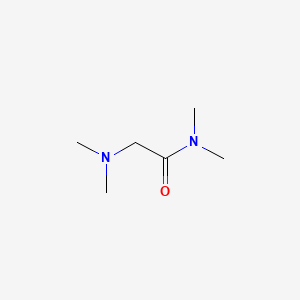


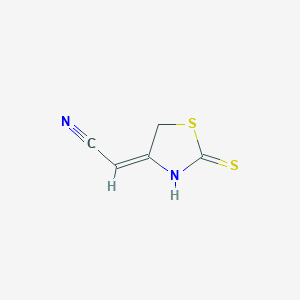
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
